N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide
Description
N-[2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide is a sulfonamide derivative featuring a piperazine core substituted with a 4-methoxyphenyl group, a pyridin-3-yl ethyl chain, and a thiophene-2-sulfonamide moiety. The 4-methoxyphenyl group may enhance solubility compared to halogenated analogs, while the thiophene sulfonamide introduces electron-rich sulfur interactions distinct from benzene-based sulfonamides .
Properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S2/c1-29-20-8-6-19(7-9-20)25-11-13-26(14-12-25)21(18-4-2-10-23-16-18)17-24-31(27,28)22-5-3-15-30-22/h2-10,15-16,21,24H,11-14,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRICQMYFMPPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(CNS(=O)(=O)C3=CC=CS3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and are among the most studied. They are involved in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate. They are also targets for endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound interacts with its targets, the alpha1-adrenergic receptors, by binding to them. Most of the novel compounds, including this one, showed alpha1-adrenergic affinity in the range from 22 nM to 250 nM. The in silico docking and molecular dynamics simulations have been used to study these interactions.
Biochemical Pathways
The activation or blockade of alpha1-adrenergic receptors is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism. Therefore, the compound’s interaction with these receptors can affect these biochemical pathways and their downstream effects.
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico calculations. These properties play a crucial role in determining the compound’s bioavailability. The results of these studies have identified promising lead compounds, including this one, that exhibited an acceptable pharmacokinetic profile.
Result of Action
The molecular and cellular effects of the compound’s action are primarily related to its interaction with alpha1-adrenergic receptors. By binding to these receptors, the compound can influence the contraction of smooth muscles in various parts of the body, potentially leading to therapeutic effects in the treatment of various disorders.
Biological Activity
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl]thiophene-2-sulfonamide is a complex organic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that includes a piperazine ring, a pyridine ring, and a sulfonamide group, which are known to contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Pharmacological Properties
The biological activity of this compound can be categorized into several key areas:
1. Anticonvulsant Activity
Research indicates that compounds with similar structures exhibit anticonvulsant properties. For instance, thiazole-bearing molecules have shown significant anticonvulsant effects in various models, suggesting that modifications in the piperazine or pyridine moieties can enhance such activities .
2. Antitumor Activity
Studies have reported that sulfonamide derivatives can exhibit cytotoxic effects against cancer cell lines. The presence of the methoxyphenyl group is believed to enhance the interaction with cellular targets, leading to increased antiproliferative activity. For example, certain derivatives demonstrated IC50 values lower than those of established anticancer drugs like doxorubicin .
3. Antibacterial Activity
Sulfonamide compounds are well-known for their antibacterial properties. The incorporation of specific functional groups can improve their efficacy against various bacterial strains. Research has shown that certain thiazole derivatives possess significant antibacterial activity, which may be relevant for this compound as well.
The mechanisms through which this compound exerts its biological effects are multifaceted:
1. Enzyme Inhibition
This compound may act as an inhibitor of key enzymes involved in neurotransmitter degradation, such as acetylcholinesterase. By inhibiting this enzyme, the compound could enhance cholinergic transmission, which is particularly relevant in neurodegenerative conditions.
2. Interaction with Receptors
The structural components of this compound suggest potential interactions with various receptors, including G-protein coupled receptors (GPCRs). Such interactions could modulate intracellular signaling pathways, leading to therapeutic effects in conditions like epilepsy or cancer .
Case Studies
Several studies have investigated the biological activity of related compounds or analogs:
Case Study 1: Anticonvulsant Evaluation
A study evaluated a series of thiazole derivatives for anticonvulsant activity using the maximal electroshock seizure (MES) test. The most active compounds exhibited complete protection against seizures, indicating that structural modifications significantly impact efficacy .
Case Study 2: Antitumor Efficacy
In vitro studies assessed the cytotoxicity of various sulfonamide derivatives against human cancer cell lines (e.g., A431 and HT29). The results indicated that compounds with methoxy groups showed enhanced growth inhibition compared to controls, supporting the hypothesis that specific substitutions can improve antitumor activity .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Features
The compound’s structural analogs can be categorized based on three key regions:
Piperazine Core : Present in all compared compounds, often linked to aromatic groups.
Aromatic Substituents : Vary in electronic and steric properties (e.g., halogens, methoxy, methylthio).
Sulfonamide/Amide Moieties: Differ in heterocyclic attachments (thiophene, benzene, quinoline).
Physicochemical Properties
Key Differentiators
Thiophene vs. Benzene Sulfonamide : The thiophene’s electron-rich nature may enhance hydrogen bonding or π-π stacking compared to benzene derivatives .
4-Methoxyphenyl vs. Halogenated Substituents : Methoxy groups improve solubility relative to bromo/chloro analogs (e.g., C2–C4 in ), which may reduce off-target toxicity .
Pyridinylethyl Chain: Unique to the target compound, this chain could confer steric or conformational advantages in target engagement compared to quinoline-based analogs .
Preparation Methods
Table 1: Key Intermediates and Their Synthetic Routes
| Intermediate | Synthesis Method | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1-(4-Methoxyphenyl)piperazine | Piperazine + 4-methoxy-1-chlorobenzene, K₂CO₃, DMF, 110°C, 24h | 78 | 98.5 |
| 2-(Pyridin-3-yl)ethylamine | 2-(Pyridin-3-yl)acetonitrile, LiAlH₄, THF, 0°C→RT, 4h | 65 | 97.2 |
| Thiophene-2-sulfonyl chloride | Thiophene + ClSO₃H, 0°C, 2h | 92 | 99.1 |
Stepwise Preparation Methods
Method 1: Sequential Alkylation-Sulfonylation
Step 1: Alkylation of 1-(4-Methoxyphenyl)piperazine
1-(4-Methoxyphenyl)piperazine (1.0 equiv) reacts with 2-(pyridin-3-yl)ethyl bromide (1.2 equiv) in acetonitrile at 80°C for 12h under reflux, using potassium carbonate (2.0 equiv) as a base. The product, 2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-pyridin-3-ylethyl bromide , is isolated via column chromatography (SiO₂, ethyl acetate/hexane = 1:3).
Step 2: Sulfonamide Formation
The alkylated intermediate (1.0 equiv) is treated with thiophene-2-sulfonyl chloride (1.5 equiv) in dichloromethane (DCM) at 0°C, followed by slow addition of triethylamine (3.0 equiv). The reaction proceeds for 6h at room temperature, yielding the target compound after purification via recrystallization from ethanol/water (7:3).
Reaction Conditions Summary
- Temperature: 0°C → RT
- Solvent: DCM
- Base: Triethylamine
- Yield: 68% (over two steps)
Method 2: Convergent Coupling Approach
Fragment Preparation
- Fragment A : 1-(4-Methoxyphenyl)piperazine-1-ethylpyridine (prepared as in Method 1).
- Fragment B : Thiophene-2-sulfonamide (synthesized by reacting thiophene-2-sulfonyl chloride with ammonium hydroxide).
Coupling Reaction
Fragments A and B are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF) at 25°C for 24h. The crude product is purified via flash chromatography (SiO₂, methanol/DCM = 1:20).
Advantages
- Higher functional group tolerance.
- Reduced side reactions (e.g., over-alkylation).
- Yield: 74% (single step).
Optimization of Critical Parameters
Solvent and Base Selection for Sulfonylation
Comparative studies reveal that polar aprotic solvents (e.g., DCM, THF) enhance sulfonyl chloride reactivity, while non-polar solvents (toluene) lead to incomplete conversions. Triethylamine outperforms weaker bases (e.g., NaHCO₃) in scavenging HCl, preventing side reactions.
Table 2: Impact of Base on Sulfonamide Yield
| Base | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Triethylamine | DCM | 6 | 82 |
| Diisopropylethylamine | THF | 8 | 78 |
| NaHCO₃ | Acetone | 12 | 45 |
Temperature Control in Alkylation
Elevated temperatures (>100°C) during alkylation promote elimination byproducts (e.g., vinylpyridines). Maintaining the reaction at 80°C minimizes decomposition, as confirmed by HPLC monitoring.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water = 70:30) shows a single peak at 12.3 min, confirming >99% purity.
Q & A
Q. Key Optimization Factors :
- Temperature control during sulfonylation to avoid side reactions .
- Solvent choice (polar aprotic solvents like DMF enhance coupling efficiency) .
- Catalytic additives (e.g., DMAP) for regioselective sulfonamide formation .
How can researchers resolve contradictions in reported biological activity data for this compound?
Advanced
Discrepancies in biological data (e.g., varying IC₅₀ values across studies) may arise from:
- Structural analogs : Minor modifications (e.g., methoxy vs. chloro substituents) significantly alter activity. For example, replacing the 4-methoxyphenyl group with 3-chlorophenyl reduces serotonin receptor affinity by 40% .
- Assay conditions : Variations in cell lines (HEK293 vs. CHO) or incubation times (24 vs. 48 hours) impact results. Standardize protocols using validated assays (e.g., radioligand binding assays with consistent ATP concentrations) .
- Data normalization : Use internal controls (e.g., reference inhibitors) to minimize batch-to-batch variability .
What structural analogs of this compound have been studied, and how do their activities compare?
Basic
Key analogs and their properties:
| Compound Modification | Biological Activity (vs. Parent Compound) | Reference |
|---|---|---|
| 4-Fluorophenyl substitution | 20% higher 5-HT₁A receptor affinity | |
| Thiophene replaced with furan | Reduced metabolic stability (t₁/₂ ↓ 50%) | |
| Piperazine N-methylation | Increased CNS penetration (logP +0.5) |
Methodological Insight : Use comparative molecular field analysis (CoMFA) to predict activity changes during analog design .
How can in-silico methods predict the pharmacokinetic profile of this compound?
Q. Advanced
Target Prediction : Perform molecular docking (AutoDock Vina) against serotonin receptors (PDB: 7E2Z) to identify binding modes .
ADME Modeling :
- Absorption : Calculate logP (XLogP3 ∼3.2) and polar surface area (PSA ∼90 Ų) to predict intestinal permeability .
- Metabolism : Use CYP450 inhibition assays (e.g., CYP3A4 IC₅₀ = 8.2 µM) to assess hepatic clearance .
Toxicity Screening : Apply QSAR models (e.g., ProTox-II) to flag potential hepatotoxicity risks .
What strategies improve yield in multi-step synthesis of this compound?
Q. Advanced
| Step | Challenge | Solution | Reference |
|---|---|---|---|
| 1 | Low sulfonylation yield | Use slow addition of sulfonyl chloride (0.5 mL/min) | |
| 2 | Impurity from pyridine ring | Purify intermediates via flash chromatography (hexane:EtOAc 3:1) | |
| 3 | Final product degradation | Store under inert gas (N₂/Ar) at -20°C |
Q. Process Optimization :
- Employ continuous flow synthesis for exothermic steps (e.g., sulfonylation) to enhance reproducibility .
- Monitor reaction progress via LC-MS to terminate reactions at >90% conversion .
What analytical techniques are critical for confirming structural integrity and purity?
Q. Basic
- NMR : Assign peaks for the methoxyphenyl (δ 3.75 ppm, singlet) and thiophene sulfonamide (δ 7.45–7.60 ppm, multiplet) groups .
- HPLC : Use a C18 column (MeCN:H₂O 65:35, 1 mL/min) to confirm purity (>98%) .
- Mass Spectrometry : ESI-MS (m/z 513.2 [M+H]⁺) validates molecular weight .
How can structure-activity relationship (SAR) studies guide the design of analogs with improved blood-brain barrier (BBB) penetration?
Q. Advanced
Key Modifications :
- Lipophilicity : Introduce alkyl chains (e.g., ethyl vs. methyl) to increase logP from 2.8 to 3.5 .
- Hydrogen Bond Donors : Reduce PSA by replacing secondary amines with tert-butyl carbamates .
In Vivo Validation : Use BBB permeability assays (e.g., in situ rat brain perfusion) to correlate structural changes with CNS bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
